molecular formula C20H22N4O2 B12223935 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Cat. No.: B12223935
M. Wt: 350.4 g/mol
InChI Key: UKPIUQCFLXFGTD-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features both isoquinoline and quinazoline moieties, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline ring can be constructed through a Pictet-Spengler reaction.

    Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized from anthranilic acid derivatives through cyclization reactions.

    Coupling of the Two Moieties: The final step involves coupling the isoquinoline and quinazoline moieties through an acetamide linkage, typically using reagents like acetic anhydride and a suitable base.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the heterocyclic rings.

    Reduction: Reduction reactions can occur at the carbonyl group in the quinazoline moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

Biology

Due to its structural features, the compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. It can be used in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, the compound can be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry

The compound may find applications in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline and quinazoline moieties can bind to active sites, modulating the activity of these targets and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamide: Lacks the quinazoline moiety.

    N-(4-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide: Lacks the isoquinoline moiety.

Uniqueness

The combination of isoquinoline and quinazoline moieties in a single molecule is unique and may confer distinct biological activities and chemical properties compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide

InChI

InChI=1S/C20H22N4O2/c1-13-19-16(7-4-8-17(19)25)22-20(21-13)23-18(26)12-24-10-9-14-5-2-3-6-15(14)11-24/h2-3,5-6H,4,7-12H2,1H3,(H,21,22,23,26)

InChI Key

UKPIUQCFLXFGTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC(=O)CN3CCC4=CC=CC=C4C3)CCCC2=O

Origin of Product

United States

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